2-Chloro-5-methylphenyl trifluoromethanesulfonate
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Overview
Description
2-Chloro-5-methylphenyl trifluoromethanesulfonate is a chemical compound with the molecular formula C8H6ClF3O3S. It is known for its unique chemical properties and is used in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methylphenyl trifluoromethanesulfonate typically involves the reaction of 2-chloro-5-methylphenol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methylphenyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the trifluoromethanesulfonate group.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative .
Scientific Research Applications
2-Chloro-5-methylphenyl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: It is employed in the modification of biomolecules for studying biological processes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methylphenyl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a good leaving group, facilitating nucleophilic substitution reactions. This property makes it useful in various synthetic applications .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methylphenyl trifluoromethanesulfonate
- 2-Chloro-4-methylphenyl trifluoromethanesulfonate
Uniqueness
2-Chloro-5-methylphenyl trifluoromethanesulfonate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C8H6ClF3O3S |
---|---|
Molecular Weight |
274.65 g/mol |
IUPAC Name |
(2-chloro-5-methylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H6ClF3O3S/c1-5-2-3-6(9)7(4-5)15-16(13,14)8(10,11)12/h2-4H,1H3 |
InChI Key |
OEQGOIJYEQCOQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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